molecular formula C21H24ClNO3 B127847 (E)-Olopatadine Hydrochloride CAS No. 949141-22-4

(E)-Olopatadine Hydrochloride

Número de catálogo: B127847
Número CAS: 949141-22-4
Peso molecular: 373.9 g/mol
Clave InChI: HVRLZEKDTUEKQH-JUIXXEQESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-Olopatadine Hydrochloride is a stereoisomer of olopatadine hydrochloride, a dual-action antiallergic agent with selective histamine H1-receptor antagonism and mast cell-stabilizing properties. Its chemical name is (11E)-11-[3-(dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]oxepin-2-acetic acid hydrochloride. The compound has a molecular formula of C21H23NO3·HCl and a molecular weight of 373.87 g/mol . It is approved for treating allergic conjunctivitis, allergic rhinitis, and chronic urticaria, available in ophthalmic solutions, nasal sprays, and oral tablets .

The synthesis of olopatadine involves a Wittig reaction using Isoxepac as a starting material, producing isopropyl ester intermediates (E and Z isomers). Hydrolysis yields olopatadine hydrochloride with a Z/E ratio of 4:1, with the E-isomer being a minor degradation product . Under heat or oxidative stress, olopatadine degrades into impurities such as α-hydroxy olopatadine, olopatadine E-isomer, and N-oxide derivatives .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

  • Formation of the benzocbenzoxepin core : This is achieved through a series of cyclization reactions.
  • Introduction of the dimethylamino group : This step involves the use of dimethylamine and appropriate alkylating agents.
  • Formation of the ethanoic acid moiety : This is typically done through carboxylation reactions.

The reaction conditions often involve the use of organic solvents, controlled temperatures, and catalysts to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride undergoes various chemical reactions, including:

  • Oxidation : This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction : Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur, especially at the dimethylamino group.
Common Reagents and Conditions:
  • Oxidation : Potassium permanganate in acidic or basic medium.
  • Reduction : Sodium borohydride in methanol or ethanol.
  • Substitution : Alkyl halides or sulfonates in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Dermatological Applications

Anti-Inflammatory Effects:
Research has demonstrated that olopatadine exhibits significant anti-inflammatory properties. A study focused on chronic contact hypersensitivity in mice showed that olopatadine administration resulted in substantial reductions in ear swelling and inflammatory cytokine production, including interleukin (IL)-4 and granulocyte-macrophage colony-stimulating factor (GM-CSF). The findings suggest that olopatadine may be beneficial in managing chronic inflammatory skin conditions such as dermatitis .

Efficacy in Atopic Dermatitis:
Another study indicated that olopatadine effectively reduces scratching behavior associated with atopic dermatitis. It was found to inhibit the production of nerve growth factor (NGF) and substance P, which are linked to itch sensation. This positions olopatadine as a promising candidate for treating atopic dermatitis beyond its antihistaminic effects .

Ocular Applications

Allergic Conjunctivitis:
Olopatadine is widely recognized for its use in treating allergic conjunctivitis. The FDA has approved several formulations, including a 0.7% ophthalmic solution designed to enhance the drug's efficacy by increasing its concentration in the conjunctiva. This formulation aims to provide sustained relief from ocular itching and other allergy-related symptoms .

Mechanism of Action:
As a selective histamine H1 antagonist, olopatadine works by inhibiting the release of histamine from mast cells, thereby alleviating allergic symptoms. Its dual action—blocking histamine receptors and exerting anti-inflammatory effects—makes it particularly effective for ocular allergies .

Research Applications

Investigating Cytokine Production:
Studies have explored olopatadine's role in modulating cytokine production in various inflammatory models. For instance, its ability to suppress IL-4 and IL-1β production in response to allergens has been documented, indicating its potential utility in broader inflammatory conditions beyond allergies .

Comparative Studies:
Research comparing olopatadine with other antihistamines has highlighted its unique efficacy profile. Unlike other agents such as loratadine or chlorpheniramine, olopatadine demonstrated superior inhibition of both ear swelling and cytokine production in experimental models, suggesting that it may offer additional therapeutic benefits in treating inflammatory skin diseases .

Summary of Findings

The following table summarizes key findings related to the applications of (E)-Olopatadine Hydrochloride:

Application Area Key Findings References
DermatologyReduces ear swelling and inflammatory cytokines; effective against chronic dermatitis ,
OphthalmologyApproved for allergic conjunctivitis; enhances drug concentration in ocular tissues ,
ResearchSuppresses cytokine production; shows unique efficacy compared to other antihistamines ,

Case Studies

Several clinical studies have highlighted the effectiveness of this compound:

  • Study on Chronic Dermatitis: In a controlled trial involving patients with chronic dermatitis, olopatadine significantly reduced symptoms compared to placebo, with minimal side effects reported.
  • Ocular Allergy Management: A multicenter trial demonstrated that patients using olopatadine ophthalmic solution experienced a marked improvement in symptoms of allergic conjunctivitis compared to those receiving standard treatment.

Mecanismo De Acción

The mechanism of action of 2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzocbenzoxepin-2-yl]ethanoic acid hydrochloride involves its interaction with specific molecular targets. It is believed to modulate certain signaling pathways, potentially through binding to receptors or enzymes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in inflammatory and pain pathways .

Comparación Con Compuestos Similares

Pharmacological Properties

Compound Mechanism of Action Receptor Affinity Key Features
(E)-Olopatadine HCl H1-receptor antagonism, mast cell stabilization High H1 selectivity, dual action Inhibits histamine, leukotrienes, and PAF
Azelastine HCl H1-receptor antagonism, mast cell stabilization Moderate H1 affinity Dual action but shorter duration
Ketotifen Fumarate H1 antagonism, mast cell stabilization Broad-spectrum anti-inflammatory Longer onset time (~30 mins)
Cromolyn Sodium Mast cell stabilization only No receptor interaction Prophylactic use only

Key Findings :

  • Olopatadine and azelastine are both dual-action agents, but olopatadine exhibits higher H1-receptor selectivity .
  • Ketotifen has broader anti-inflammatory effects but slower onset .

Pharmacokinetics

Parameter (E)-Olopatadine HCl Azelastine HCl Ketotifen Fumarate
Half-life 3 hours (systemic) 22 hours 12–14 hours
Bioavailability 70% (oral) 40% (intranasal) 60% (ophthalmic)
Dosing Frequency Once daily (0.77% eye drops) Twice daily Twice daily

Key Findings :

  • Olopatadine’s ophthalmic formulation (0.77%) uses hydroxypropyl-γ-cyclodextrin for enhanced solubility, enabling once-daily dosing .
  • Azelastine requires twice-daily administration due to shorter duration .

Clinical Efficacy

Table 1: Efficacy in Allergic Conjunctivitis Trials

Study (Reference) Compound Itching Reduction (vs. Baseline) Onset of Action
Katelaris et al. Olopatadine 0.1% 85% (vs. 65% for Cromolyn 2%) 3 minutes
Sarker et al. Olopatadine 0.1% 90% (vs. 88% for Ketotifen 0.05%) 5 minutes
Berdy et al. Olopatadine 0.1% 82% (vs. 75% for Loteprednol 0.2%) 10 minutes

Key Findings :

  • Olopatadine demonstrates faster onset (3–5 minutes) compared to ketotifen (15–30 minutes) .
  • In head-to-head trials, olopatadine outperformed cromolyn sodium and matched loteprednol in symptom relief .

Key Findings :

  • Olopatadine’s formulation additives (e.g., PEG400) reduce ocular discomfort compared to ketotifen .
  • Azelastine’s bitter taste limits patient compliance .

Stability and Impurity Profiles

Table 2: Impurity Limits in Pharmacopeias

Impurity USP Limit (%) ICH Limit (%)
Olopatadine E-isomer 0.5 0.3
α-Hydroxy Olopatadine 0.2 0.1
N-oxide Derivatives 0.1 0.1

Key Findings :

  • (E)-Olopatadine is a minor impurity (<0.5%) under standard storage but increases under heat or photolysis .
  • Degradation pathways are well-characterized, ensuring robust quality control .

Actividad Biológica

(E)-Olopatadine Hydrochloride is a second-generation antihistamine primarily used in the treatment of allergic conditions such as allergic conjunctivitis and rhinitis. Its biological activity is characterized by its dual mechanism as a selective histamine H1 receptor antagonist and a mast cell stabilizer, which contributes to its efficacy in alleviating allergic symptoms.

Olopatadine exerts its effects through several biological pathways:

  • Histamine H1 Receptor Antagonism : Olopatadine selectively binds to the histamine H1 receptor, inhibiting the action of histamine, a key mediator in allergic responses. It demonstrates a high selectivity for H1 receptors, with a Ki value of 4.11×108M4.11\times 10^{-8}M, indicating approximately 1000 times more affinity for H1 compared to H2 receptors and 4000 times compared to H3 receptors .
  • Mast Cell Stabilization : By stabilizing mast cells, olopatadine prevents the release of inflammatory mediators such as histamine, tryptase, and cytokines. This action reduces the overall inflammatory response associated with allergic reactions .
  • Inhibition of Cytokine Release : Studies have shown that olopatadine can inhibit the release of pro-inflammatory cytokines like TNF-alpha and IL-4, further contributing to its anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of olopatadine reveals important data regarding its absorption, distribution, metabolism, and excretion:

ParameterValue
Cmax (Ocular Admin) 1.6 ± 0.9 ng/mL (2 hours post-dose)
AUC (Ocular Admin) 9.7 ± 4.4 ng·h/mL
Bioavailability (Intranasal) ~57%
Volume of Distribution 133.83 L
Protein Binding ~55% (primarily to serum albumin)
Half-Life Approximately 8 hours

Olopatadine is primarily eliminated through urinary excretion, with about 70% recovered in urine .

Clinical Efficacy

Numerous clinical studies have demonstrated the effectiveness of olopatadine in treating allergic conjunctivitis:

  • A study comparing olopatadine 0.1% eye drops with other anti-allergic treatments showed significant reductions in ocular itching scores over time, indicating sustained efficacy throughout the treatment period .
  • In randomized controlled trials, olopatadine was found to provide rapid relief from symptoms associated with allergic conjunctivitis, often within minutes of administration, and maintained efficacy for up to 24 hours post-dose .

Case Studies

  • Long-term Treatment Study : In a study involving patients with perennial allergic rhinitis, participants receiving olopatadine reported significant improvements in symptoms over an eight-week period, with a notable decrease in ocular itching scores from baseline values .
  • Comparative Study : A comparative analysis showed that olopatadine outperformed levocabastine and ketotifen in reducing ocular itching and discomfort following allergen exposure, highlighting its superior tolerability profile .

Safety Profile

Olopatadine has been generally well-tolerated across various studies. Adverse effects are rare and typically mild when they occur. The long-term safety profile remains favorable compared to other antihistamines, with no significant adverse reactions reported during extended use .

Q & A

Basic Research Questions

Q. How can the purity of (E)-Olopatadine Hydrochloride in raw materials be determined?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography with diode-array detection (RP-HPLC-DAD) is a validated approach. The method involves using a C18 column, mobile phase optimization (e.g., methanol:phosphate buffer), and UV detection at 254 nm. Recovery rates for raw materials typically range between 99.36% and 101.02% .

Q. What are the critical steps in validating an analytical method for this compound?

  • Methodological Answer : Follow ICH guidelines for specificity, linearity, accuracy, precision, and robustness. For example, accuracy is assessed via spike-recovery experiments (98–101%), while intra-day precision should show relative standard deviation (RSD) <2%. Method validation must include matrix-specific testing (e.g., tablets vs. eye drops) .

Q. Which spectroscopic techniques confirm the structural identity of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are standard. USP monographs specify comparative analysis against reference standards, including characteristic peaks for the (E)-isomer’s dimethylamino propylidene group .

Q. How should this compound be stored to ensure stability during experiments?

  • Methodological Answer : Store in airtight containers at 2–8°C, protected from light. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring for isomerization or hydrolysis .

Q. What are key parameters for formulating this compound in ophthalmic solutions?

  • Methodological Answer : Optimize pH (5.0–7.0), isotonicity (using NaCl), and preservative compatibility (e.g., benzalkonium chloride at 0.01%). HILIC methods can assess preservative interactions during stability testing .

Advanced Research Questions

Q. How can (E)-isomer impurities in Olopatadine Hydrochloride samples be resolved?

  • Methodological Answer : Hydrophilic interaction liquid chromatography (HILIC) with Design of Experiments (DoE) optimization. Critical factors include acetonitrile content (70–90%), ammonium formate concentration (5–20 mM), and column temperature (25–40°C). Multi-objective robust optimization ensures baseline separation of (E)-isomer peaks .

Q. What experimental design is optimal for pharmacokinetic studies of this compound in humans?

  • Methodological Answer : Use a crossover design with three dosing groups (e.g., 5 mg, 10 mg, 20 mg). Collect blood samples at 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose. Quantify plasma concentrations via LC-MS/MS, and calculate AUC0–24 and Cmax using WinNonlin. ANOVA assesses gender-related differences in pharmacokinetics .

Q. How should comparative efficacy studies between (E)-isomer and racemic formulations be structured?

  • Methodological Answer : Employ a double-blind, randomized trial using a conjunctival allergen-challenge model. Primary endpoints include histamine-induced erythema reduction and tear fluid biomarker analysis (e.g., tryptase). Statistical power analysis ensures adequate sample size (n ≥ 50 per group) .

Q. What strategies address data discrepancies in pharmacokinetic parameters across demographic groups?

  • Methodological Answer : Stratify data by age, weight, and gender. Use mixed-effects modeling to account for inter-individual variability. For example, in Chinese populations, linear kinetics are observed up to 20 mg doses, with no gender-based differences in AUC .

Q. How can pharmacopeial compliance be ensured for this compound?

  • Methodological Answer : Adhere to USP monographs for identification tests (e.g., IR spectroscopy), assay limits (99.0–101.0%), and impurity thresholds. Validate column efficiency (≥2000 theoretical plates) and system suitability criteria (RSD <2% for retention times) .

Propiedades

IUPAC Name

2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO3.ClH/c1-22(2)11-5-8-18-17-7-4-3-6-16(17)14-25-20-10-9-15(12-19(18)20)13-21(23)24;/h3-4,6-10,12H,5,11,13-14H2,1-2H3,(H,23,24);1H/b18-8+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVRLZEKDTUEKQH-JUIXXEQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=C1C=C(C=C3)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.